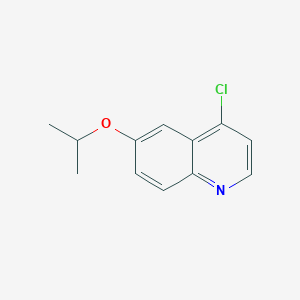![molecular formula C19H15ClN2O2 B2974102 2-chloro-N-[2-(phenoxymethyl)phenyl]pyridine-4-carboxamide CAS No. 1211206-42-6](/img/structure/B2974102.png)
2-chloro-N-[2-(phenoxymethyl)phenyl]pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound “2-chloro-N-[2-(phenoxymethyl)phenyl]pyridine-4-carboxamide” is a chemical compound with the CAS Number: 1225701-75-6 . It has a molecular weight of 289.76 . The IUPAC name for this compound is 2-chloro-N-[2-(phenoxymethyl)benzyl]acetamide . The physical form of this compound is a powder .
Synthesis Analysis
The synthesis of similar compounds often involves the use of Grignard reagents and subsequent treatment with acetic anhydride . The synthesis of benzimidazole derivatives, which share some structural similarities with the compound , usually involves the construction of a benzene ring containing 1–2 diamino groups followed by ring closure to construct the imidazole ring .Molecular Structure Analysis
The InChI code for this compound is 1S/C16H16ClNO2/c17-10-16(19)18-11-13-6-4-5-7-14(13)12-20-15-8-2-1-3-9-15/h1-9H,10-12H2,(H,18,19) . This code provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 289.76 . The compound’s InChI code provides further details about its molecular structure .Safety and Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is classified as a skin corrosive/irritant and an acute toxin . The hazard statements associated with this compound include H302, H312, H315, H318, H332, and H335 . These statements indicate that the compound is harmful if swallowed or inhaled, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
2-chloro-N-[2-(phenoxymethyl)phenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2/c20-18-12-14(10-11-21-18)19(23)22-17-9-5-4-6-15(17)13-24-16-7-2-1-3-8-16/h1-12H,13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIUXDIKKNDFMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=CC=C2NC(=O)C3=CC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-(phenoxymethyl)phenyl]pyridine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-Chlorophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]pyrimidine](/img/structure/B2974019.png)
![4-{[3-(Diethylamino)propyl]amino}-4-oxobutanoic acid](/img/structure/B2974022.png)
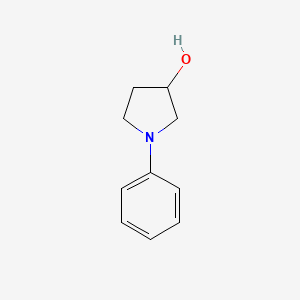
![1-[3-(4-Methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylethanone](/img/structure/B2974025.png)
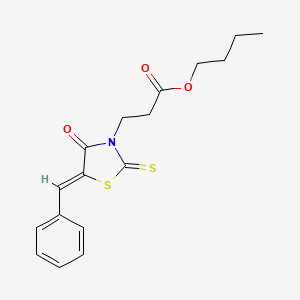
![N-[(1R)-1-Cyano-2-methylpropyl]-2-ethylbenzamide](/img/structure/B2974028.png)
![3-Amino-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;dihydrochloride](/img/structure/B2974030.png)
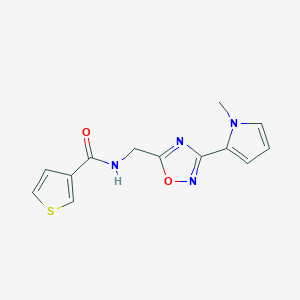
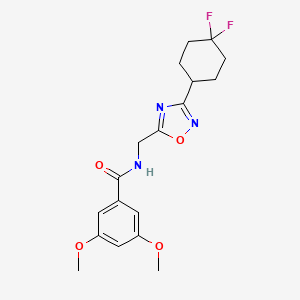
![N-(3,4-dimethylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
![1,4-Bis(2-((4-methoxyphenyl)amino)-2-oxoethyl)-1,4-diazabicyclo[2.2.2]octane-1,4-diium chloride](/img/structure/B2974034.png)
![N-[2-(2-Methyl-5-phenyl-1,2,4-triazol-3-yl)ethyl]but-2-ynamide](/img/structure/B2974035.png)
![2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2974036.png)
